D-102 Dye

Catalog No.
S908105
CAS No.
652145-28-3
M.F
C₃₇H₃₀N₂O₃S₂
M. Wt
614.78
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-102 Dye

CAS Number

652145-28-3

Product Name

D-102 Dye

IUPAC Name

2-[(5Z)-5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

Molecular Formula

C₃₇H₃₀N₂O₃S₂

Molecular Weight

614.78

InChI

InChI=1S/C37H30N2O3S2/c40-35(41)23-38-36(42)34(44-37(38)43)22-25-16-19-33-31(21-25)29-12-7-13-32(29)39(33)28-17-14-24(15-18-28)20-30(26-8-3-1-4-9-26)27-10-5-2-6-11-27/h1-6,8-11,14-22,29,32H,7,12-13,23H2,(H,40,41)/b34-22-

SMILES

C1CC2C(C1)N(C3=C2C=C(C=C3)C=C4C(=O)N(C(=S)S4)CC(=O)O)C5=CC=C(C=C5)C=C(C6=CC=CC=C6)C7=CC=CC=C7

Synonyms

5-[[4-[4-(2,2-Diphenylethenyl)phenyl]-1,2,3,3a,4,8b-hexahydrocyclopent[b]indol-7-yl]methylene]-4-oxo-2-thioxo-3-thiazolidineacetic Acid;

Description

D102 Dye is a low cost indoline based organic dye that can be used as a photosensitizer. Its power conversion efficiency is over 4% with a strong absorption coefficient (55800 Lmol-1cm-1 at 490nm). It has a high extinction coefficient in comparison to the ruthenium dye. It can improve the performance of electrochemical devices.

D-102 is an organic compound studied for its potential applications in dye-sensitized solar cells (DSSCs) []. DSSCs are a type of photovoltaic cell that uses dye molecules to convert sunlight into electricity.

Synthesis:

Research has been conducted on the development of efficient and scalable methods for synthesizing D-102. Studies have explored various reaction conditions and precursors to optimize the yield and purity of the final product [].

Characterization:

D-102 has been characterized using various spectroscopic techniques to determine its molecular structure and electronic properties. These techniques include nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [, ].

Photovoltaic Properties:

The photovoltaic properties of D-102 have been investigated by incorporating it into DSSCs and measuring their efficiency in converting light into electricity. Research suggests that D-102 has the potential to be a promising material for DSSCs due to its light absorption properties and ability to generate current [, ].

D-102 Dye, also known by its chemical name as 2,3,3-trimethyl-3H-indole-1-sulfonic acid, is a synthetic organic compound classified as a cationic dye. It has a molecular formula of C37H30N2O3S2 and a molecular weight of 614.78 g/mol . D-102 Dye is characterized by its vibrant color and is utilized in various applications, particularly in the fields of textiles, inks, and biological research due to its photophysical properties.

The specific mechanism of action of D102 in DSSCs is not yet fully understood. However, based on its structure, it is likely that D102 absorbs light in the visible spectrum. The absorbed light excites electrons in the molecule, and these excited electrons may then be injected into the conduction band of a semiconductor electrode in a DSSC, contributing to electricity generation []. Further research is needed to elucidate the detailed mechanism.

, primarily involving electron transfer processes. In dye-sensitized solar cells, for instance, it plays a crucial role in light absorption and electron transport . The dye's redox characteristics can be studied using electrochemical techniques, which reveal its ability to undergo oxidation and reduction reactions under specific conditions . The interactions with other compounds can also lead to photodegradation, especially when exposed to light in the presence of catalysts like titanium dioxide .

D-102 Dye exhibits notable biological activity, particularly as a drug repositioning agent for treating bacterial infections. Research indicates that it can inhibit the growth of certain bacteria, making it a candidate for further investigation in antimicrobial applications . Additionally, its photoinitiating properties enhance its utility in polymerization processes within biological systems.

The synthesis of D-102 Dye typically involves multi-step organic reactions. One common method includes the condensation of indole derivatives with sulfonic acids under acidic conditions. This process results in the formation of the dye through a series of electrophilic aromatic substitutions and subsequent modifications to achieve the desired functional groups . Advanced synthetic routes may also incorporate techniques such as microwave-assisted synthesis to improve yield and reduce reaction times.

D-102 Dye has diverse applications across various fields:

  • Textile Industry: Used for dyeing fabrics due to its vibrant color and stability.
  • Biological Research: Employed as a fluorescent marker in imaging techniques.
  • Solar Cells: Acts as a sensitizer in dye-sensitized solar cells to enhance energy conversion efficiency .
  • Polymerization: Utilized in cationic polymerization processes due to its photoinitiating capabilities .

Studies on D-102 Dye have focused on its interactions with different materials and environments. In dye-sensitized solar cells, the efficiency of electron transfer processes is influenced by the dye's structure and interactions with semiconductor materials like titanium dioxide. Additionally, research into its photodegradation pathways reveals how environmental factors affect its stability and longevity when used in practical applications .

D-102 Dye shares similarities with several other dyes used in similar applications. Below is a comparison highlighting its uniqueness:

Compound NameChemical StructureUnique Features
D-131 DyeSimilar indoline structureHigher stability under UV light
D-149 DyeRelated indoline derivativeEnhanced solubility in organic solvents
Methylene BlueThiazine dyeStronger antibacterial properties
Rhodamine BXanthene dyeMore intense fluorescence but less thermal stability

D-102 Dye's unique combination of cationic properties and photoinitiating abilities distinguishes it from these similar compounds, making it particularly valuable in both biological and industrial applications. Its versatility allows it to serve multiple roles that are not entirely replicated by other dyes within the same class.

XLogP3

9.1

Dates

Modify: 2023-08-15

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